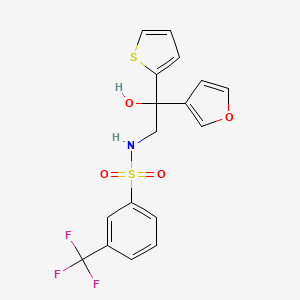
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S2 and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, drawing from diverse research sources.
Structural Characteristics
The compound features several key structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered ring with sulfur.
- Trifluoromethyl Group : A functional group that enhances lipophilicity and biological activity.
- Benzenesulfonamide Group : Known for its role in various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Intermediates : Starting with furan and thiophene derivatives.
- Condensation Reactions : Combining intermediates under specific conditions to form the target compound.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Antibacterial Activity
Several derivatives of compounds with furan and thiophene rings have demonstrated significant antibacterial properties:
- Mechanism : These compounds often inhibit bacterial protein synthesis and nucleic acid production, leading to bactericidal effects.
- Minimum Inhibitory Concentrations (MIC) : For example, some related compounds show MIC values as low as 15.625 µM against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
The antifungal potential of similar compounds has also been explored:
- Compounds have shown inhibition rates (IR) of up to 87% against fungal strains such as Aspergillus flavus, with MIC values around 15.62 µg/mL .
Anti-inflammatory Properties
Compounds containing sulfonamide groups are known for their anti-inflammatory effects:
- They may act by inhibiting specific enzymes involved in inflammatory pathways, although detailed mechanisms for this specific compound remain under investigation.
Research Findings
Recent studies have focused on the interaction of this compound with various biological targets:
- Enzyme Inhibition : Potential interactions with enzymes that regulate metabolic pathways.
- Cellular Pathways : Modulation of pathways involved in inflammation and infection responses.
Case Studies
- Antiviral Activity : Some structurally similar compounds have shown promising results against viral infections, particularly in inhibiting reverse transcriptase activity .
- Biofilm Inhibition : Studies indicate that certain derivatives can disrupt biofilm formation in bacterial cultures, enhancing their effectiveness against persistent infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H13F3N2O4S |
| Molecular Weight | 350.34 g/mol |
| CAS Number | 2034335-20-9 |
| Antibacterial MIC (S. aureus) | 15.625–62.5 µM |
| Antifungal MIC (A. flavus) | 15.62 µg/mL |
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-7-25-10-13)15-5-2-8-26-15/h1-10,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRJECHNJFJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














